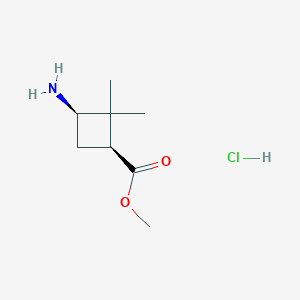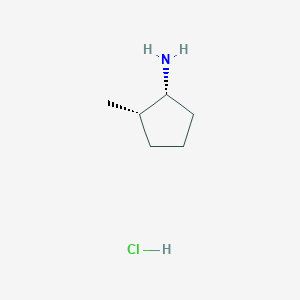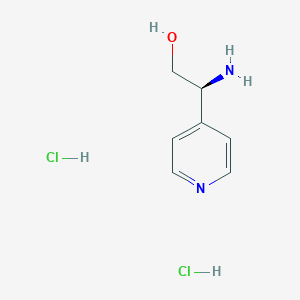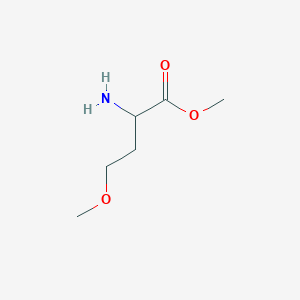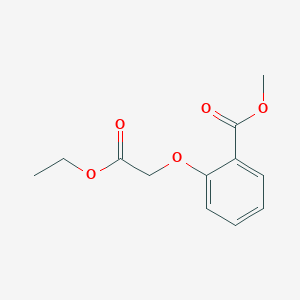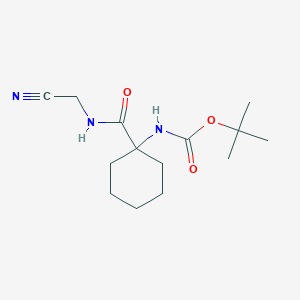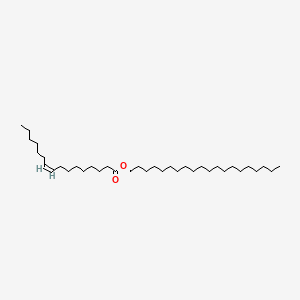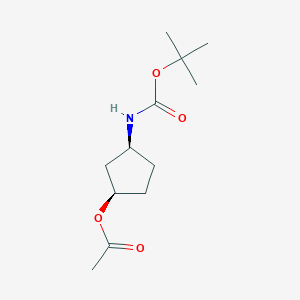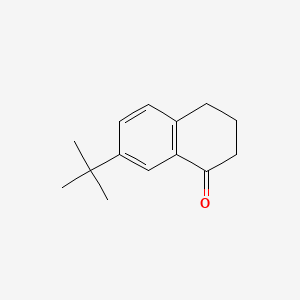
5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine
Vue d'ensemble
Description
5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine is a specialty product for proteomics research . Its molecular formula is C8H13N5 and it has a molecular weight of 179.22 .
Synthesis Analysis
The synthesis of this compound involves the use of α-aminoamidines. These α-aminoamidines react with bis-benzylidene cyclohexanones to produce a new series of 5,6,7,8-tetrahydroquinazolines . The reaction occurs under mild conditions and yields excellent results .Applications De Recherche Scientifique
Medicinal Chemistry and Synthesis
5,6,7,8-Tetrahydroquinazolines, including derivatives like 5,6,7,8-tetrahydroquinazoline-2,4,6-triamine, are essential in medicinal chemistry due to their partially-saturated bicyclic ring structure and potential for varied substitutions. One study highlighted the one-pot synthesis of 5,6,7,8-tetrahydroquinolines with trifluoromethyl groups, a chemotype valuable in medicinal chemistry for its metabolic stability (Johnson et al., 2013).
Biological Activity
Compounds similar to this compound have been synthesized and evaluated for biological activities. For instance, some derivatives have been studied as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showing significant potency and selectivity. These compounds have also been evaluated for their antitumor properties (Gangjee et al., 1995).
Chelate Synthesis and Complex Formation
The derivatives of 5,6,7,8-tetrahydroquinazoline are utilized in chelate synthesis, which can lead to the formation of boron chelate complexes. This indicates the compound's potential in coordination chemistry and material science applications (Dorokhov & Present, 1994).
Synthesis of Heterocycles
These compounds also play a role in the synthesis of various heterocyclic compounds. A study described the efficient preparation of substituted 5,6,7,8‐tetrahydroquinolines and related derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Sielemann et al., 1999).
Enzyme Inhibition and Pharmaceutical Applications
5,6,7,8-Tetrahydroquinazoline derivatives have been shown to inhibit essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase, suggesting their potential as antitubercular agents against multidrug-resistant strains. They also exhibit high inhibition activity against β-glucosidase, indicating their use in diabetes treatment (Snizhko et al., 2022).
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroquinazoline-2,4,6-triamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h4H,1-3,9H2,(H4,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUXBDSAFRANGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C(=NC(=N2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)
